
3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Novel Compounds and Therapeutic Potentials
- Research on novel derivatives of propanehydrazide, including those with triazole moieties, has shown that these compounds exhibit antioxidant and anticancer activities. These derivatives were more cytotoxic against glioblastoma U-87 than MDA-MB-231 cell lines, indicating their potential in cancer therapy Tumosienė et al., 2020.
Molecular Synthesis and Biological Activity
- The synthesis of azole derivatives from propanehydrazide and their antibacterial activity were explored, revealing that two synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter Tumosienė et al., 2012. This illustrates the potential of structurally related compounds in developing new antimicrobial agents.
Pharmacokinetics and Drug Development
- The pharmacokinetics and metabolism of a selective androgen receptor modulator were investigated in rats. The study found that the compound had a low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. This research underscores the importance of molecular properties in the development of new pharmaceuticals Wu et al., 2006.
Organometallic Complexes and Catalytic Applications
- Half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands were explored for their catalytic oxidation and transfer hydrogenation aspects. These findings could offer insights into the use of similar triazole-containing compounds in catalysis Saleem et al., 2013.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-14-17-8-6-16(7-9-17)10-11-20(26)24-19(15-25-22-12-13-23-25)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGOZYUWQLKUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

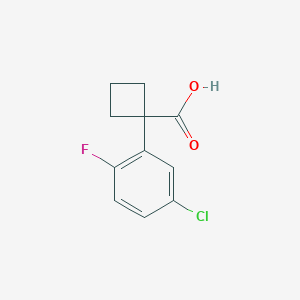
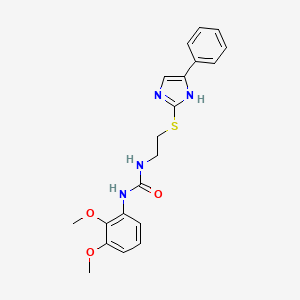
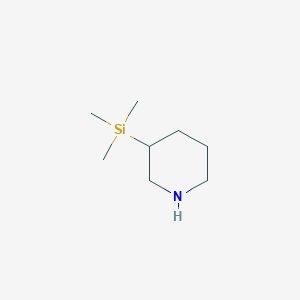

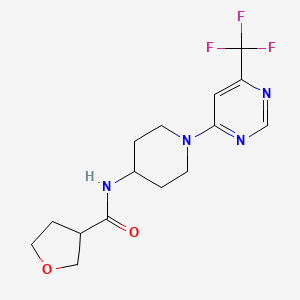
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)


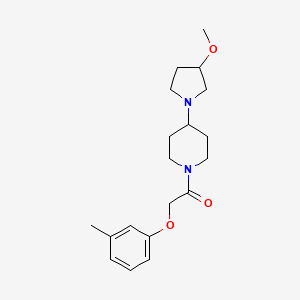
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)
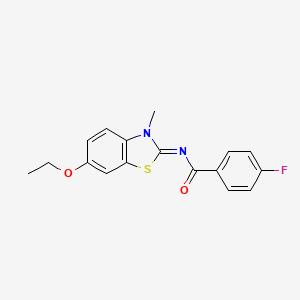
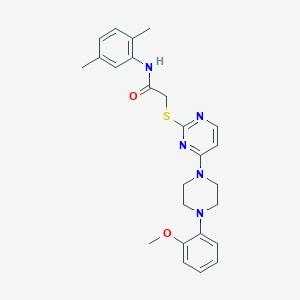
![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)